Cas no 5118-08-1 (3-Hydroxy-2-thiophenecarboxaldehyde)

3-Hydroxy-2-thiophenecarboxaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Thiophenecarboxaldehyde, 3-hydroxy-
- 3-hydroxy-thiophene-2-carbaldehyde
- EN300-215543
- SCHEMBL1163926
- GQBCZPRINVZQJQ-UHFFFAOYSA-N
- 5118-08-1
- Z1198181265
- DTXSID50635523
- 3-hydroxythiophene-2-carbaldehyde
- 2-(Hydroxymethylidene)thiophen-3(2H)-one
- AKOS000280514
- 3-Hydroxy-2-thiophenecarboxaldehyde
-
- MDL: MFCD08694616
- Inchi: InChI=1S/C5H4O2S/c6-3-5-4(7)1-2-8-5/h1-3,7H
- InChI Key: GQBCZPRINVZQJQ-UHFFFAOYSA-N
- SMILES: O=CC1SC=CC=1O
Computed Properties
- Exact Mass: 127.99322
- Monoisotopic Mass: 127.99320054g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 94.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 65.5Ų
Experimental Properties
- PSA: 37.3
3-Hydroxy-2-thiophenecarboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A169004937-25g |
3-Hydroxythiophene-2-carbaldehyde |
5118-08-1 | 95% | 25g |
$2787.20 | 2023-09-01 | |
TRC | H951024-250mg |
3-Hydroxy-2-thiophenecarboxaldehyde |
5118-08-1 | 250mg |
$ 570.00 | 2022-06-04 | ||
Alichem | A169004937-10g |
3-Hydroxythiophene-2-carbaldehyde |
5118-08-1 | 95% | 10g |
$1608.00 | 2023-09-01 | |
A2B Chem LLC | AG31429-500mg |
3-hydroxythiophene-2-carbaldehyde |
5118-08-1 | 95% | 500mg |
$610.00 | 2024-04-19 | |
A2B Chem LLC | AG31429-100mg |
3-hydroxythiophene-2-carbaldehyde |
5118-08-1 | 95% | 100mg |
$289.00 | 2024-04-19 | |
A2B Chem LLC | AG31429-1g |
3-hydroxythiophene-2-carbaldehyde |
5118-08-1 | 95% | 1g |
$771.00 | 2024-04-19 | |
A2B Chem LLC | AG31429-10g |
3-hydroxythiophene-2-carbaldehyde |
5118-08-1 | 95% | 10g |
$3201.00 | 2024-04-19 | |
A2B Chem LLC | AG31429-5g |
3-hydroxythiophene-2-carbaldehyde |
5118-08-1 | 95% | 5g |
$2170.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581896-1g |
3-Hydroxythiophene-2-carbaldehyde |
5118-08-1 | 98% | 1g |
¥7398.00 | 2024-05-11 | |
TRC | H951024-50mg |
3-Hydroxy-2-thiophenecarboxaldehyde |
5118-08-1 | 50mg |
$ 135.00 | 2022-06-04 |
3-Hydroxy-2-thiophenecarboxaldehyde Related Literature
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
Additional information on 3-Hydroxy-2-thiophenecarboxaldehyde
2-Thiophenecarboxaldehyde, 3-hydroxy-: A Comprehensive Overview
The compound 2-thiophenecarboxaldehyde, 3-hydroxy- (CAS No. 5118-08-1) is a heterocyclic organic molecule that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound belongs to the family of thiophene derivatives, which are known for their diverse biological activities and versatile chemical properties.
Thiophenes are five-membered aromatic heterocycles containing one sulfur atom, and they serve as valuable scaffolds in drug discovery. The presence of a hydroxy group at position 3 and a carboxaldehyde group at position 2 introduces functional diversity to 2-thiophenecarboxaldehyde, 3-hydroxy-, making it an interesting candidate for various biochemical and pharmacological studies.
In recent years, there has been a growing interest in the exploration of thiophene derivatives as potential drug candidates. The carboxaldehyde group in 2-thiophenecarboxaldehyde, 3-hydroxy- renders it reactive towards various chemical transformations, enabling its conversion into diverse bioactive compounds. This functional group is also implicated in modulating cellular responses and interacting with biological systems.
Moreover, the hydroxy group at position 3 imparts additional reactivity and selectivity to the compound. Hydroxyl groups are known to participate in hydrogen bonding and can influence the solubility, stability, and bioavailability of a molecule. This makes 2-thiophenecarboxaldehyde, 3-hydroxy- a promising candidate for exploring its role in medicinal chemistry.
Recent studies have highlighted the potential of thiophene derivatives in targeting various pharmacological pathways. For instance, research has shown that these compounds can exhibit antifungal, antimicrobial, and anticancer activities depending on their structural modifications. The 2-thiophenecarboxaldehyde, 3-hydroxy- derivative is no exception, as it has been demonstrated to possess notable biological properties in preclinical models.
One of the most intriguing aspects of 2-thiophenecarboxaldehyde, 3-hydroxy- is its ability to undergo further chemical transformations. The carboxaldehyde group can be converted into other functional groups such as acids, esters, or amides, which could potentially enhance its bioavailability and pharmacokinetics. This flexibility makes it a valuable precursor in the synthesis of more complex molecules with tailored biological activities.
Furthermore, the hydroxy group at position 3 can participate in various reactions, including oxidation, reduction, and nucleophilic substitutions. These transformations can lead to the generation of derivatives with enhanced stability and improved therapeutic profiles. Such modifications are often critical in drug development to address challenges related to metabolism, toxicity, and pharmacokinetics.
Another area of interest is the potential of 2-thiophenecarboxaldehyde, 3-hydroxy- as a template for designing novel inhibitors. Thiophene rings are known to act as scaffolds for enzyme inhibitors, receptor antagonists, and other bioactive agents. The combination of functional groups in this compound may enable the development of molecules that target specific pathways involved in diseases such as cancer, inflammation, and infectious disorders.
Recent advancements in computational chemistry and molecular modeling have further enhanced our ability to design and optimize compounds like 2-thiophenecarboxaldehyde, 3-hydroxy-. These tools allow researchers to predict the binding affinities of molecules to target proteins, thereby facilitating the discovery of more potent and selective drugs. Such approaches are particularly valuable in the early stages of drug development.
Moreover, the study of 2-thiophenecarboxaldehyde, 3-hydroxy- has contributed to our understanding of the relationship between chemical structure and biological activity. By analyzing the effects of structural modifications on pharmacological properties, researchers can gain insights into the key determinants of drug efficacy and safety.
In conclusion, 2-thiophenecarboxaldehyde, 3-hydroxy- (CAS No. 5118-08-1) is a multifaceted compound with significant potential in the field of medicinal chemistry. Its unique combination of functional groups and structural features positions it as a valuable tool for exploring new therapeutic agents. As research in this area continues to evolve, 2-thiophenecarboxaldehyde, 3-hydroxy- is expected to play an increasingly important role in drug discovery and development.
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